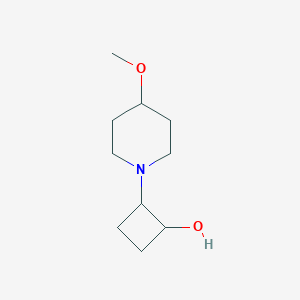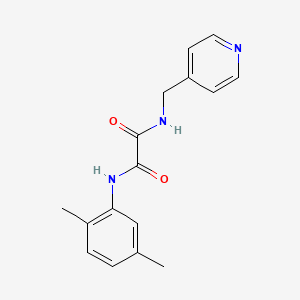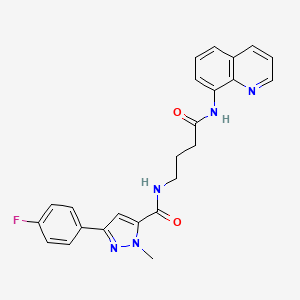
2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is a cyclic alcohol compound with the molecular formula C10H19NO2 and a molecular weight of 185.267. This compound has garnered significant interest in the scientific community due to its potential biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol typically involves the following steps:
Formation of the piperidine ring: This step involves the reaction of appropriate starting materials to form the piperidine ring structure.
Methoxylation: Introduction of the methoxy group (-OCH3) to the piperidine ring.
Cyclobutanol formation: The final step involves the formation of the cyclobutanol ring structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the cyclobutanol ring to form different derivatives.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.
Applications De Recherche Scientifique
2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol: A similar compound with a different stereochemistry.
Other cyclic alcohols: Compounds with similar cyclic structures and functional groups.
Uniqueness
2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is unique due to its specific combination of a piperidine ring, methoxy group, and cyclobutanol structure
Propriétés
IUPAC Name |
2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOQPFWKDSJJHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)
![4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2368939.png)
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2368940.png)

![4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline](/img/structure/B2368943.png)
![4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2368949.png)
![2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2368950.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2368951.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2368954.png)
![3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2368955.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)
![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)
